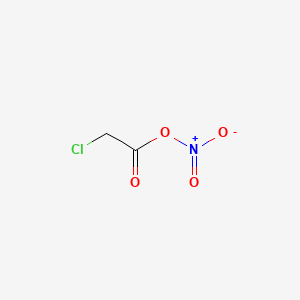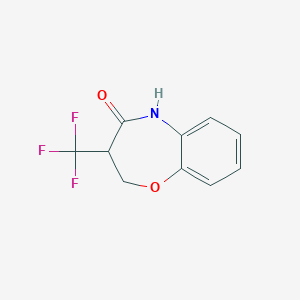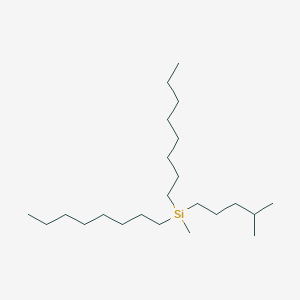
2-Butenoic acid, 4-(2-(((1,1-dimethylethyl)dimethylsilyl)oxy)cyclohexyl)-, methyl ester, (1alpha(Z),2beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, 4-(2-(((1,1-dimethylethyl)dimethylsilyl)oxy)cyclohexyl)-, methyl ester, (1alpha(Z),2beta)- is a complex organic compound with a unique structure It is characterized by the presence of a butenoic acid moiety, a cyclohexyl group, and a dimethylsilyl ether functionality
Preparation Methods
The synthesis of 2-Butenoic acid, 4-(2-(((1,1-dimethylethyl)dimethylsilyl)oxy)cyclohexyl)-, methyl ester, (1alpha(Z),2beta)- involves several steps. One common synthetic route includes the following steps:
Formation of the butenoic acid moiety: This can be achieved through the reaction of an appropriate alkene with a carboxylic acid derivative under suitable conditions.
Introduction of the cyclohexyl group: This step involves the addition of a cyclohexyl group to the butenoic acid moiety, typically through a cycloaddition reaction.
Attachment of the dimethylsilyl ether functionality: This is done by reacting the intermediate compound with a silylating agent such as tert-butyldimethylsilyl chloride in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-Butenoic acid, 4-(2-(((1,1-dimethylethyl)dimethylsilyl)oxy)cyclohexyl)-, methyl ester, (1alpha(Z),2beta)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the silyl ether functionality, where the silyl group is replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Butenoic acid, 4-(2-(((1,1-dimethylethyl)dimethylsilyl)oxy)cyclohexyl)-, methyl ester, (1alpha(Z),2beta)- has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: It is explored for its use in the development of novel materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 4-(2-(((1,1-dimethylethyl)dimethylsilyl)oxy)cyclohexyl)-, methyl ester, (1alpha(Z),2beta)- involves its interaction with specific molecular targets and pathways. The silyl ether functionality can undergo hydrolysis, releasing the active cyclohexyl butenoic acid derivative, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-Butenoic acid, 4-(2-(((1,1-dimethylethyl)dimethylsilyl)oxy)cyclohexyl)-, methyl ester, (1alpha(Z),2beta)- include:
2-Butenoic acid, 3-methyl-, methyl ester: This compound has a similar butenoic acid structure but lacks the cyclohexyl and silyl ether functionalities.
2-Butenoic acid, 4-(2-hydroxycyclohexyl)-, methyl ester: This compound has a hydroxyl group instead of the silyl ether functionality.
The uniqueness of 2-Butenoic acid, 4-(2-(((1,1-dimethylethyl)dimethylsilyl)oxy)cyclohexyl)-, methyl ester, (1alpha(Z),2beta)- lies in its combination of the butenoic acid moiety, cyclohexyl group, and silyl ether functionality, which imparts distinct chemical and biological properties.
Properties
CAS No. |
101859-28-3 |
|---|---|
Molecular Formula |
C17H32O3Si |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
methyl (Z)-4-[(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexyl]but-2-enoate |
InChI |
InChI=1S/C17H32O3Si/c1-17(2,3)21(5,6)20-15-12-8-7-10-14(15)11-9-13-16(18)19-4/h9,13-15H,7-8,10-12H2,1-6H3/b13-9-/t14-,15+/m1/s1 |
InChI Key |
NHXVVNBNVUCNEH-XZVYODRBSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1CCCC[C@@H]1C/C=C\C(=O)OC |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCCCC1CC=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-[2-(ethylthio)-6-benzothiazolyl]-](/img/structure/B14325188.png)
![2,6-Di-tert-butyl-4-[(1,3-thiazol-2-yl)amino]phenol](/img/structure/B14325193.png)


![6-Bromo-1,4-dioxaspiro[4.10]pentadecane](/img/structure/B14325205.png)
![4-{[(3H-Indol-3-ylidene)methyl]amino}benzohydrazide](/img/structure/B14325210.png)
![4-[2-(4-Acetamidophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14325211.png)

![1-Nitrosobicyclo[1.1.0]butane](/img/structure/B14325231.png)

![1,1',1''-[Benzene-1,3,5-triyltris(oxyethane-2,1-diyloxy)]tribenzene](/img/structure/B14325236.png)
![S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine](/img/structure/B14325272.png)
![2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B14325277.png)

